molecular formula C14H21NO2 B12991629 tert-Butyl 1-ethynyl-5-azaspiro[2.5]octane-5-carboxylate

tert-Butyl 1-ethynyl-5-azaspiro[2.5]octane-5-carboxylate

Cat. No.: B12991629
M. Wt: 235.32 g/mol
InChI Key: XCPFKPUYHUXKRT-UHFFFAOYSA-N
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Description

tert-Butyl 1-ethynyl-5-azaspiro[2.5]octane-5-carboxylate is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry and material science. The spirocyclic framework imparts rigidity and distinct three-dimensional shape, which can influence its biological activity and chemical reactivity.

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

tert-butyl 2-ethynyl-5-azaspiro[2.5]octane-5-carboxylate

InChI

InChI=1S/C14H21NO2/c1-5-11-9-14(11)7-6-8-15(10-14)12(16)17-13(2,3)4/h1,11H,6-10H2,2-4H3

InChI Key

XCPFKPUYHUXKRT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CC2C#C

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl 1-ethynyl-5-azaspiro[2.5]octane-5-carboxylate typically involves the formation of the spirocyclic core followed by the introduction of the ethynyl and tert-butyl ester groups. One common synthetic route includes the cyclization of a suitable precursor under basic conditions, followed by alkylation and esterification reactions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

tert-Butyl 1-ethynyl-5-azaspiro[2.5]octane-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The spirocyclic nitrogen can participate in nucleophilic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides.

Scientific Research Applications

tert-Butyl 1-ethynyl-5-azaspiro[2.5]octane-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 1-ethynyl-5-azaspiro[2.5]octane-5-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The ethynyl group can participate in π-π interactions, while the tert-butyl ester group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes .

Comparison with Similar Compounds

Similar compounds to tert-Butyl 1-ethynyl-5-azaspiro[2.5]octane-5-carboxylate include:

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